N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide
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Overview
Description
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, an ethoxy group, and a nitro group on a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 4-ethoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Acetylation: The nitrated product is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 4-position of the phenyl ring.
Amidation: Finally, the acetylated product is reacted with 4-aminophenyl to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide (NaI) in acetone.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Reduction: N-(4-acetylphenyl)-4-ethoxy-3-aminobenzamide.
Substitution: N-(4-acetylphenyl)-4-chloro-3-nitrobenzamide (if chloride is the nucleophile).
Oxidation: N-(4-carboxyphenyl)-4-ethoxy-3-nitrobenzamide.
Scientific Research Applications
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation or microbial growth, depending on its specific application.
Comparison with Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-4-chlorobenzamide
- N-(4-acetylphenyl)-4-methoxybenzamide
Comparison:
- Uniqueness: N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide is unique due to the presence of both an ethoxy and a nitro group, which confer distinct chemical reactivity and potential biological activity.
- Differences: Compared to its analogs, the ethoxy group provides different solubility and steric properties, while the nitro group offers specific redox characteristics.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-24-16-9-6-13(10-15(16)19(22)23)17(21)18-14-7-4-12(5-8-14)11(2)20/h4-10H,3H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLKXPHGWFQDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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